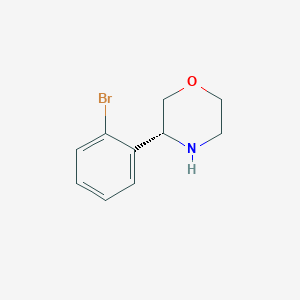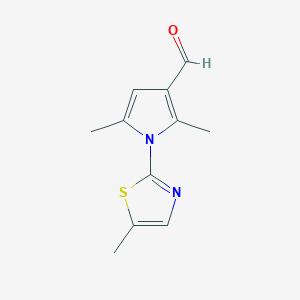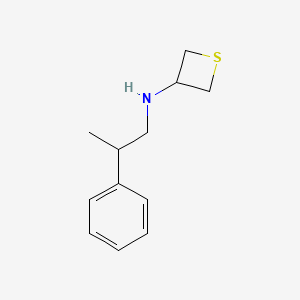
N-(2-Phenylpropyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylpropyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes with sodium sulfide to form thietanes.
Intramolecular Nucleophilic Substitution: This approach uses 3-mercaptoalkyl halides or sulfonates to produce thietanes.
Photochemical [2 + 2] Cycloadditions: Alkenes and thiocarbonyl compounds undergo photochemical reactions to form thietanes.
Industrial Production Methods: The industrial production of thietanes, including N-(2-Phenylpropyl)thietan-3-amine, often involves optimized versions of the above synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thietanes can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thietanes can lead to the formation of thiols.
Substitution: Thietanes can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes.
Applications De Recherche Scientifique
Chemistry: N-(2-Phenylpropyl)thietan-3-amine is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds .
Biology and Medicine: Thietanes, including this compound, have shown potential in the development of antiviral and anticancer agents .
Industry: This compound is utilized in the production of pesticides and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-(2-Phenylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thietane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
Thietan-3-amine hydrochloride: A salt form of thietan-3-amine with enhanced stability.
Uniqueness: N-(2-Phenylpropyl)thietan-3-amine is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties compared to other thietane derivatives .
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-(2-phenylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-10(7-13-12-8-14-9-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Clé InChI |
XBVSKIMKPRNIBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CSC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
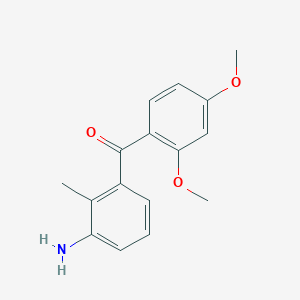
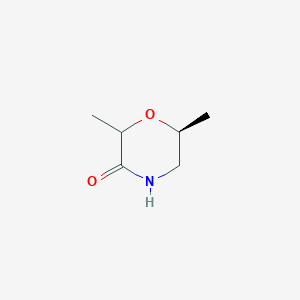
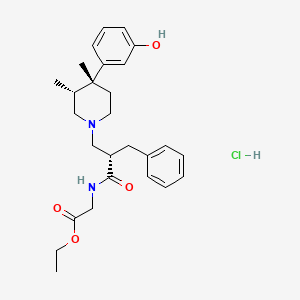
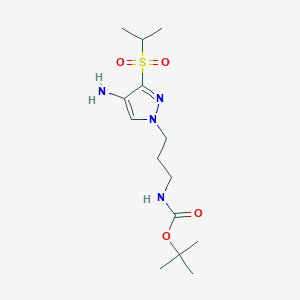
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
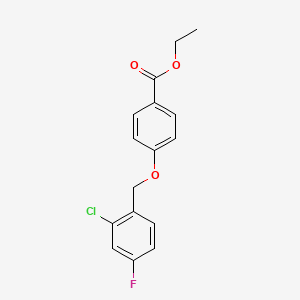
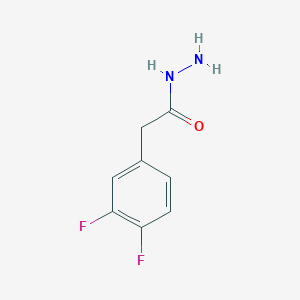
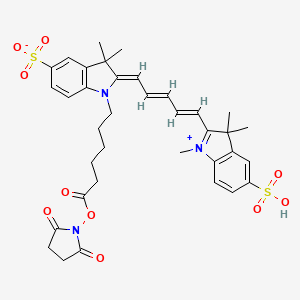
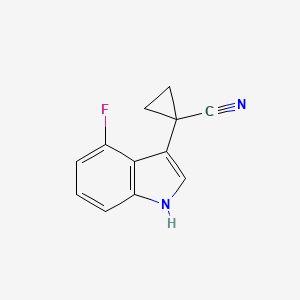
![(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
